molecular formula C6H10O3 B105812 2-Methyltetrahydrofuran-2-carboxylic acid CAS No. 61449-65-8

2-Methyltetrahydrofuran-2-carboxylic acid

Cat. No.: B105812
CAS No.: 61449-65-8
M. Wt: 130.14 g/mol
InChI Key: WMQAQMYIZDJCDJ-UHFFFAOYSA-N
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Description

2-Methyltetrahydrofuran-2-carboxylic acid (CAS: 61449-65-8) is a cyclic ether carboxylic acid with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. It features a tetrahydrofuran ring substituted with a methyl group and a carboxylic acid moiety at the 2-position. Key physical properties include:

  • Density: 1.178 g/cm³
  • Boiling Point: 239.6°C (at 760 mmHg)
  • Flash Point: 101.4°C
  • LogP: 0.64 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area): 46.53 Ų, reflecting significant hydrogen-bonding capacity .

This compound is classified under the European hazard code Xi (irritant) and is used in research and industrial applications, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyltetrahydrofuran-2-carboxylic acid can be synthesized through various methods. One common method involves the catalytic hydrogenation of furfural, which is derived from the acid-catalyzed digestion of pentosan sugars in biomass . The reaction conditions typically involve the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of furfural obtained from renewable biomass sources such as corncobs or bagasse . This process is environmentally friendly and aligns with the principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Methyltetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Solvent Properties

2-Methyltetrahydrofuran-2-carboxylic acid is recognized as a greener alternative to traditional solvents like tetrahydrofuran and dichloromethane. Its use as a solvent is particularly advantageous due to its lower toxicity and environmental impact. This compound has been utilized in various chemical reactions, including:

  • Transesterification of Esters: It serves as a medium for transesterification reactions, which are crucial in biodiesel production.
  • Derivatization of Carboxylic Acids: The compound is effective for derivatizing carboxylic acids in bacterial lipids and seed oils, enhancing their analysis through chromatographic techniques .

Catalytic Reactions

Recent studies have highlighted the role of this compound in catalytic processes:

  • Selective Lignin Fractionation: In biorefinery applications, this compound has been used in CO₂-expanded phases to selectively fractionate lignin, demonstrating significant advantages in obtaining different lignin fractions while facilitating solvent reuse .
  • Hydrogenation Reactions: It has been involved in catalytic hydrogenation reactions, where its presence improves selectivity towards desired products like 2-methyltetrahydrofuran during the conversion of levulinic acid .

Case Study 1: Lignin Fractionation

A study demonstrated the effectiveness of using CO₂-expanded 2-methyltetrahydrofuran for lignin extraction from biomass. By applying pressures of up to 50 bar, the method achieved approximately 70% lignin precipitation while maintaining a water-free environment, which simplifies downstream processing in biorefineries .

Case Study 2: Catalytic Conversion of Levulinic Acid

In another study focusing on the catalytic conversion of levulinic acid into 2-methyltetrahydrofuran, various metal-supported catalysts were tested. The Cu-Ni/Al₂O₃-ZrO₂ catalyst exhibited remarkable activity, achieving over 99% conversion efficiency under optimized conditions. The study underscored the importance of reaction parameters such as temperature and hydrogen pressure on product selectivity .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Solvent PropertiesGreener alternative for chemical reactionsLower toxicity compared to traditional solvents
TransesterificationMedium for biodiesel productionEnhances reaction efficiency
DerivatizationDerivatizing carboxylic acidsEffective for chromatographic analysis
Lignin FractionationCO₂-expanded phase for selective extractionUp to 70% lignin recovery without water
Catalytic HydrogenationConversion of levulinic acid to desired productsOver 99% conversion with specific catalysts

Mechanism of Action

The mechanism of action of 2-Methyltetrahydrofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydrofuran-2-carboxylic Acid

  • Molecular Formula : C₅H₈O₃
  • Molecular Weight : 116.12 g/mol
  • Key Differences :
    • Lacks the methyl group at the 2-position, reducing steric hindrance.
    • Synthesis : Produced via hydrogenation of 2-furoic acid, whereas the methyl derivative may require alkylation or cyclization steps .
    • Applications : Derivatives like alfuzosin (a pharmaceutical agent for benign prostatic hyperplasia) highlight its role in drug development .

2-Furoic Acid (Furan-2-carboxylic Acid)

  • Molecular Formula : C₅H₄O₃
  • Molecular Weight : 112.08 g/mol
  • Physical Properties :
    • Melting Point: 129–130°C
    • Boiling Point: 230–232°C
    • Solubility: High in water and oxygenated solvents .
  • Key Differences :
    • Aromatic furan ring (vs. saturated tetrahydrofuran in 2-methyltetrahydrofuran-2-carboxylic acid), leading to greater reactivity in electrophilic substitution.
    • Derivatives : Includes mometasone furoate (a topical corticosteroid), demonstrating broader pharmaceutical utility .

3-Methylfuran-2-carboxylic Acid

  • CAS : 4412-96-8
  • Molecular Formula : C₆H₆O₃
  • Key Differences :
    • Methyl substitution at the 3-position (vs. 2-position), altering steric and electronic effects.
    • Reactivity : Positional isomerism may influence regioselectivity in reactions like esterification or cyclization .

Thiophene-2-carboxylic Acid

  • Molecular Formula : C₅H₄O₂S
  • Molecular Weight : 128.15 g/mol
  • Key Differences :
    • Contains a sulfur atom in the heterocyclic ring, increasing acidity (pKa ≈ 2.5 vs. ~4.5 for furan analogs).
    • Applications : Used in polymer chemistry and as a ligand in coordination complexes .

Benzofuran-2-carboxylic Acid Derivatives

  • Example : 5-Methoxybenzofuran-2-carboxylic acid (CAS: 10242-08-7)
  • Molecular Weight : ~178 g/mol
  • Key Differences :
    • Fused aromatic ring system enhances stability and conjugation, reducing solubility in polar solvents compared to tetrahydrofuran analogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
This compound C₆H₁₀O₃ 130.14 239.6 Methyl group increases steric hindrance
Tetrahydrofuran-2-carboxylic acid C₅H₈O₃ 116.12 Not reported Parent compound without methyl substitution
2-Furoic acid C₅H₄O₃ 112.08 230–232 Aromatic, high solubility
3-Methylfuran-2-carboxylic acid C₆H₆O₃ 126.11 Not reported Positional isomer with altered reactivity
Thiophene-2-carboxylic acid C₅H₄O₂S 128.15 Not reported Sulfur-containing, stronger acidity

Biological Activity

2-Methyltetrahydrofuran-2-carboxylic acid (2-MeTHF-2-CA) is a compound derived from the biogenic solvent 2-methyltetrahydrofuran (2-MeTHF), which has gained attention in organic synthesis and biocatalysis due to its favorable properties. This article explores the biological activity of 2-MeTHF-2-CA, including its applications, toxicity, and potential in biocatalytic processes.

2-MeTHF-2-CA is characterized by the molecular formula C6_6H10_10O3_3 and has a structure that includes a tetrahydrofuran ring with a carboxylic acid functional group. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to other solvents like tetrahydrofuran (THF) .

Toxicity Studies

Research has evaluated the toxicity of 2-MeTHF-2-CA using various bioassays. A study conducted by Ventura et al. examined the toxic effects of biomass-derived solvents, including 2-MeTHF, on aquatic organisms such as Chlamydomonas reinhardtii, Vibrio fischeri, and Daphnia magna. The results indicated that while 2-MeTHF exhibited low toxicity, its derivatives showed varying levels of harmful effects depending on the alkyl chain length .

Table 1: Toxicity Data of 2-MeTHF and Derivatives

CompoundEC50 (mg/L)Organism
Ethyl Levulinate694Vibrio fischeri
Levulinic Acid28.4Vibrio fischeri
2-MethyltetrahydrofuranLowVarious Aquatic Species

Biocatalytic Applications

The use of 2-MeTHF-2-CA in biocatalysis has been explored extensively. Its low water solubility allows for effective recovery in reactions involving aqueous media, making it an attractive solvent for enzymatic processes. Recent studies highlight its application in various enzymatic reactions involving hydrolases, oxidoreductases, and lyases .

Case Study: Enzymatic Reactions
In a notable study, researchers utilized 2-MeTHF as a solvent for palladium-catalyzed aminocarbonylation reactions. The results demonstrated that using 2-MeTHF led to significant improvements in conversion rates and selectivity compared to traditional solvents. Specifically, under optimized conditions, conversions reached up to 87% with high chemoselectivity towards desired products .

Advantages Over Traditional Solvents

The advantages of using 2-MeTHF-2-CA over traditional solvents like THF include:

  • Higher boiling point : This allows reactions to be conducted at elevated temperatures without solvent evaporation.
  • Reduced toxicity : Compared to conventional solvents, 2-MeTHF-2-CA exhibits lower environmental impact .
  • Enhanced reactivity : The methyl group at the 2-position stabilizes reactive intermediates and enhances nucleophilic substitution pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyltetrahydrofuran-2-carboxylic acid?

  • Methodology : Biomass-derived precursors, such as furfural or levulinic acid, can be used as starting materials. Cyclization and oxidation steps under controlled conditions (e.g., using catalysts like Pd/C or enzymes) are common. Reaction parameters (temperature, solvent, pH) must be optimized to avoid side reactions. For example, 2-MeTHF derivatives are synthesized via hydrogenation of furan intermediates in the presence of acidic or basic catalysts .
  • Key Considerations : Monitor reaction progress using HPLC or GC-MS to ensure purity and yield.

Q. What precautions are necessary for handling this compound in the laboratory?

  • Safety Protocols : Avoid contact with strong oxidizers (e.g., peroxides), acids, and bases due to incompatibility risks . Use nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation to prevent vapor accumulation .
  • Storage : Store in a cool, dry place under inert gas (e.g., N₂) to minimize degradation. Use glass or chemically resistant containers .

Q. How does the stability of this compound affect experimental reproducibility?

  • Stability Analysis : The compound is stable under standard conditions but may degrade under prolonged exposure to light, moisture, or reactive chemicals. Perform stability studies using accelerated aging tests (e.g., 40°C/75% RH) and analyze degradation products via NMR or LC-MS .
  • Mitigation : Add stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

  • Data Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For instance, discrepancies in organometallic catalysis may arise from trace water content in 2-MeTHF, which affects ligand coordination. Use Karl Fischer titration to quantify water and correlate with catalytic performance .
  • Case Study : A 2022 study found that <0.1% water in 2-MeTHF improved Pd-catalyzed cross-coupling yields by 15% compared to anhydrous conditions .

Q. How can computational modeling optimize the use of this compound in green chemistry applications?

  • Methodology : Apply DFT (Density Functional Theory) to predict solvent-solute interactions. For example, simulate the solvation shell of 2-MeTHF around polar intermediates to explain its efficacy in biotransformations. Compare with THF or DMSO using COSMO-RS models .
  • Validation : Experimental validation via kinetic studies (e.g., Arrhenius plots) can confirm computational predictions .

Q. What advanced analytical techniques characterize decomposition pathways of this compound under extreme conditions?

  • Techniques : Use TGA-FTIR (Thermogravimetric Analysis with Fourier-Transform Infrared Spectroscopy) to identify volatile decomposition products (e.g., CO, CO₂) at high temperatures. Pair with HRMS (High-Resolution Mass Spectrometry) to detect non-volatile residues .
  • Findings : Decomposition above 200°C releases sulfur oxides if impurities are present, emphasizing the need for high-purity starting materials .

Q. Methodological Recommendations

  • Synthetic Optimization : For scale-up, employ flow chemistry to enhance heat/mass transfer and reduce side reactions .
  • Toxicology Screening : Use in vitro assays (e.g., Ames test for mutagenicity) to assess safety profiles before pharmaceutical applications .
  • Environmental Impact : Evaluate biodegradability via OECD 301F tests to align with green chemistry principles .

Properties

IUPAC Name

2-methyloxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQAQMYIZDJCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390378
Record name 2-methyltetrahydrofuran-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61449-65-8
Record name 2-methyltetrahydrofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyloxolane-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of N,N-diisopropylamine (15 ml, 106 mmol) in THF (40 ml) at 0° C. was added n-BuLi (99 mmol, 1.6 M/Hex). After stirring the mixture for 30 min. DMPU (12 ml, 99 mmol) and tetrahydro-2-furoic acid (4.2 ml, 44 mmol) were added at 0° C. After 1 hr at 0° C., iodomethane (5.4 ml, 88 mmol) was added and the reaction mixture was allowed to warm to room temperature. After stirring overnight, the reaction mixture was partitioned between ethyl acetate and 1N HCl. The aqueous layer was extracted with ethyl acetate (2×500 ml) and chloroform (500 ml). The extracts were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by silica gel chromatography with methylene chloride/methanol/acetic acid=97:3:0.5 to afford the desired product as an oil (2.5 g).
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Synthesis routes and methods II

Procedure details

The major batch obtained above (88 g) was dissolved in 240 mL hot (60-65° C.) ethanol and cooled to room temperature gradually. After 24 h, no crystals had formed. Crystallization was induced by gradual and careful cooling to 8° C. when fine needles began to form. This mixture, after filtration over sintered glass and washing with cold acetone (−60° C.), provided 10 g of a free-flowing salt. The filtrate obtained was put on the rotovap until crystal began to form in the flask. It was then allowed to crystallize at 6° C. This provided 3 g more of the salt. The filtrate was again placed on the rotovap but more ethanol was removed (so that more crystals were formed in the flask) before recrystallizing the mixture at 4-5° C. This was repeated and together obtained 30 g more of the salt after filtration and washing as described above. A total of 43 g of salt was obtained from the first recrystallization. This material was dissolved in 120 mL of hot ethanol and left standing at for 48 hr at room temperature. This provided very few needles. The flask was cooled slowly to 4° C. to induce more recrystallization. This mixture containing fine needles was filtered over sintered glass and washed with cold acetone (−60° C.). More needles formed in the filtrate after addition of the acetone. This was also collected over sintered glass and washed with cold acetone. The process was repeated until no more solid came out from the filtrate. The clear filtrate was put on the rotovap and solvents were removed until cloudiness formed in the flask. This was then cooled to 4° C. to coax out more crystals which was collected as described before. This process of crystallization was repeated until crystallization ceased. A total of 33 g of material was obtained from the second crystallization. This material was subjected to 85 mL of hot ethanol and recrystallized again. This time, a substantial amount of needles came out above room temperature. This was collected and the filtrate treated as described before for the previous recrystallizations to provide 29.8 g of a free-flowing material after the third recrystallization. This white powder was dissolved in 78 mL of hot ethanol for the fourth recrystallization. This time, needles came out at room temperature. The fine needles (15 g) were harvested and the filtrate treated as previously described, to provide a total of 27.6 g of a white powder after pumping. The needles were crushed before pumping as they had a tendency to impregnate ethanol. 40 mg of this material was treated with 0.5 mL of a 3.85 M ethyl acetate solution of hydrogen chloride (g) to liberate the acid. The amine salt was removed by trituration with ether followed by filtration over sintered glass. The acid thus obtained had the following optical activity: [α]20D=−9.49 (c=0.78, MeOH), [α]20578=−10.38 (c=0.78, MeOH). For use in subsequent reactions, the 2(R)-methyl tetrahydrofuran-2-carboxylic acid was liberated from the salt using a solution of hydrogen chloride(g) in ethyl acetate.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methyltetrahydrofuran-2-carboxylic acid
2-Methyltetrahydrofuran-2-carboxylic acid
2-Methyltetrahydrofuran-2-carboxylic acid
2-Methyltetrahydrofuran-2-carboxylic acid
2-Methyltetrahydrofuran-2-carboxylic acid
2-Methyltetrahydrofuran-2-carboxylic acid

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